![molecular formula C22H21N5O3 B2421697 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 852451-42-4](/img/structure/B2421697.png)
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound “2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide” is a complex organic molecule. It is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a heterocyclic compound containing a pyrazole ring fused with a pyrimidine ring . The molecule also contains a 3,4-dimethylphenyl group and a 2-methoxyphenyl group .
Molecular Structure Analysis
The molecular formula of the compound is C23H23N5O3 . The structure includes a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, a 3,4-dimethylphenyl group, and a 2-methoxyphenyl group . The molecular weight of the compound is 417.5 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 417.5 g/mol . It has a XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has six rotatable bonds .
Scientific Research Applications
- Research has shown that derivatives of the compound inhibit ENPP1. Specifically, 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives exhibit inhibitory activity against ENPP1 .
- Compounds 16e and 10ak (derived from the compound) exhibit high microsomal stabilities in human, rat, and mouse liver microsomes .
- Importantly, compounds 16e and 10ak do not inhibit major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) .
- For instance, a metal-free C-3 chalcogenation (sulfenylation and selenylation) of a related pyrido[1,2-a]pyrimidin-4-one scaffold allows the synthesis of 3-ArS/ArSe derivatives in high yields .
ENPP1 Inhibition
Microsomal Stability
Cytochrome P450 (CYP) Interaction
Synthetic Methods
Green Approaches
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. For example, its potential anticancer activity and inhibitory activity against EGFR and ErbB2 receptor tyrosine kinases could be explored further .
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-8-9-16(10-15(14)2)27-21-17(11-24-27)22(29)26(13-23-21)12-20(28)25-18-6-4-5-7-19(18)30-3/h4-11,13H,12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYOTRWMWVWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide |
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